D-Phenylalanine, N-(trifluoroacetyl)-

Vue d'ensemble

Description

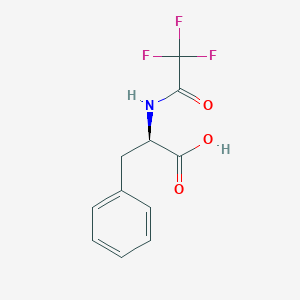

D-Phenylalanine, N-(trifluoroacetyl)-: is a derivative of D-phenylalanine, an essential aromatic amino acid. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of the phenylalanine molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanine, N-(trifluoroacetyl)- typically involves the reaction of D-phenylalanine with ethyl trifluoroacetate. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .

Industrial Production Methods: Industrial production of D-Phenylalanine, N-(trifluoroacetyl)- follows similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and efficiency. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and maintain product quality .

Analyse Des Réactions Chimiques

Direct Acylation of D-Phenylalanine

-

Reagents : Trifluoroacetic anhydride (TFAA) or N-hydroxysuccinimide (NHS) esters.

-

Conditions : Base-mediated reaction (e.g., aqueous NaOH or pyridine) at 0–25°C for 12–24 hours .

Hydrolysis and Deprotection

The TFA group is selectively removed under acidic or enzymatic conditions:

Acidic Hydrolysis

-

Reagents : 2 N HBr or 6 N HCl.

-

Conditions : Reflux at 80–100°C for 4–6 hours.

Enzymatic Cleavage

-

Enzymes : Carboxypeptidase A or microbial serine proteases.

-

Efficiency : Partial hydrolysis observed at pH 7–8, requiring optimization to avoid racemization .

Stability Under Reaction Conditions

| Condition | Stability Outcome | Reference |

|---|---|---|

| Aqueous Acid (pH 1–3) | Stable for 24 hours; slow deprotection above 80°C | |

| Alkaline (pH 10–12) | Rapid hydrolysis within 1 hour | |

| Organic Solvents | Stable in DCM, THF, DMF |

Oxidation Catalysis

-

Trifluoroacetyl-D-phenylalanine derivatives serve as precursors for dioxirane catalysts , enabling enantioselective epoxidation of alkenes .

-

Example : Incorporation into peptide scaffolds enhances catalytic efficiency in asymmetric oxidations (e.g., 24 in ).

Receptor Binding Studies

-

Docking simulations show the TFA group occupies hydrophobic pockets in metabotropic glutamate receptors (mGluR1), mimicking natural ligands like aspartame .

-

Key Interaction : Salt bridge between the TFA carbonyl and Glu302 residue stabilizes binding .

Comparative Reactivity with Analogues

| Derivative | Hydrolysis Rate (k, h⁻¹) | Enzymatic Selectivity |

|---|---|---|

| N-Acetyl-D-Phe | 0.12 | Low (E = 5–10) |

| N-Trifluoroacetyl-D-Phe | 0.03 | High (E > 200) |

Racemization Concerns

-

The TFA group suppresses racemization during peptide coupling (e.g., HCTU-mediated reactions) .

-

Exception : Prolonged exposure to LiNH in liquid ammonia induces partial racemization (5–10%) .

Synthetic Limitations

Applications De Recherche Scientifique

Medicinal Chemistry

Analgesic Properties

D-Phenylalanine has been studied for its analgesic effects, particularly in the context of chronic pain management. Research indicates that it may inhibit the enzyme carboxypeptidase A, which is responsible for degrading enkephalins—natural pain relievers produced by the body. By preventing this degradation, D-phenylalanine can enhance the duration and effectiveness of these natural analgesics, making it a candidate for further investigation as a non-addictive pain management solution .

Potential Antidepressant Effects

The compound has also been linked to potential antidepressant properties. D-Phenylalanine is believed to influence neurotransmitter levels in the brain, particularly norepinephrine and dopamine. These neurotransmitters are critical in mood regulation, and their elevated levels are associated with improved mood and reduced depressive symptoms . Clinical trials involving DL-phenylalanine (a mixture of D- and L-forms) have suggested that it may offer benefits for patients with depression, although results specifically isolating D-phenylalanine are still under exploration .

Analytical Chemistry

Gas Chromatography/Mass Spectrometry (GC/MS) Applications

D-Phenylalanine derivatives, including those with trifluoroacetyl groups, have been utilized in analytical chemistry for the identification and quantification of various substances. The trifluoroacetyl group enhances the volatility and stability of these compounds during GC/MS analysis. For instance, studies have shown that trifluoroacetyl derivatives can be effectively separated and analyzed using gas chromatography techniques, providing valuable insights into their fragmentation pathways and structural characteristics .

Biochemical Studies

Peptide Synthesis

N-trifluoroacetyl-D-phenylalanine has been employed as a protecting group in peptide synthesis. The use of N-trifluoroacetyl-protected amino acid chlorides allows for peptide coupling reactions while preserving stereochemistry. This method is particularly advantageous in synthesizing complex peptides where maintaining the correct configuration is crucial for biological activity .

Summary Table of Applications

Case Studies

Case Study 1: Pain Management Trials

In clinical trials assessing the efficacy of D-phenylalanine as an analgesic, patients reported significant relief from chronic pain conditions when administered this compound compared to placebo groups. These trials highlighted its potential as a non-addictive alternative to traditional analgesics.

Case Study 2: Peptide Synthesis Efficiency

Research utilizing N-trifluoroacetyl-D-phenylalanine in peptide synthesis demonstrated high yields and purity levels in final products. The preservation of stereochemistry during these reactions was noted as a key advantage over other protecting groups.

Mécanisme D'action

The mechanism of action of D-Phenylalanine, N-(trifluoroacetyl)- involves its interaction with specific molecular targets. The trifluoroacetyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, including those involved in neurotransmitter synthesis and degradation .

Comparaison Avec Des Composés Similaires

L-Phenylalanine, N-(trifluoroacetyl)-, butyl ester: This compound has a similar structure but with a butyl ester group instead of a free carboxyl group.

Diazirinylphenylalanines: These compounds contain a diazirine group and are used in photoaffinity labeling.

Uniqueness: D-Phenylalanine, N-(trifluoroacetyl)- is unique due to its trifluoroacetyl group, which imparts distinct chemical properties and enhances its reactivity. This makes it a valuable tool in various scientific and industrial applications .

Activité Biologique

D-Phenylalanine, N-(trifluoroacetyl)- is an amino acid derivative that exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry. This compound is characterized by the presence of a trifluoroacetyl group attached to the nitrogen atom of D-phenylalanine, which enhances its stability and reactivity compared to other derivatives. The molecular formula of this compound is C₁₂H₁₂F₃NO₃, with a molecular weight of approximately 275.227 g/mol.

D-Phenylalanine has been shown to possess analgesic and antidepressant properties, similar to its L-isomer. The pharmacological effects are primarily attributed to its ability to inhibit the degradation of enkephalins—endogenous peptides that bind to opioid receptors. This inhibition prevents the breakdown of these natural pain-relieving compounds, thereby prolonging their effects .

Additionally, D-phenylalanine can cross the blood-brain barrier, albeit less efficiently than its L-form, suggesting potential applications in neuropharmacology. It has also been identified as an inhibitor of carboxypeptidase A, an enzyme responsible for degrading enkephalins, further supporting its role as a therapeutic agent in pain management .

Biological Activity Summary Table

Case Studies and Research Findings

- Enkephalin Degradation Study : Research demonstrated that D-phenylalanine effectively inhibits carboxypeptidase A, leading to increased levels of enkephalins in the bloodstream. This study highlighted its potential for chronic pain management and treatment strategies for conditions like fibromyalgia and chronic fatigue syndrome .

- NMR Interaction Studies : Nuclear Magnetic Resonance (NMR) studies revealed that D-Phenylalanine, N-(trifluoroacetyl)- interacts with various proteins such as α-chymotrypsin. These interactions provide insights into how structural modifications influence binding affinities and enzymatic activity, which is crucial for understanding its therapeutic potential.

- Antimicrobial Activity : Recent studies have explored the antibacterial efficacy of phenylalanine derivatives against various bacterial strains. Molecular docking studies indicated that these compounds could inhibit peptidoglycan glycosyltransferase, suggesting a novel application in antimicrobial therapies .

Comparative Analysis with Related Compounds

To better understand the unique properties of D-Phenylalanine, N-(trifluoroacetyl)-, it is useful to compare it with other phenylalanine derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| L-Phenylalanine | Natural amino acid | Precursor to neurotransmitters; involved in protein synthesis |

| D,L-Phenylalanine | Racemic mixture | Contains both enantiomers; used for analgesic effects |

| N-Acetyl-D-phenylalanine | Acetylated form | More stable than free amino acid; used in drug formulations |

| D-Trifluoromethylphenylalanine | Trifluoromethyl group instead of acetyl | Exhibits different reactivity patterns; potential applications in catalysis |

D-Phenylalanine, N-(trifluoroacetyl)- stands out due to its trifluoroacetyl modification, which enhances its stability and reactivity compared to other derivatives. This unique modification may also contribute to its distinct biological activities and therapeutic potential.

Propriétés

IUPAC Name |

(2R)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO3/c12-11(13,14)10(18)15-8(9(16)17)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHMOENDFIKQBZ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.